molecular formula C19H22N2O2 B1246725 n-Pentyl beta-carboline-1-propionate

n-Pentyl beta-carboline-1-propionate

Cat. No. B1246725
M. Wt: 310.4 g/mol
InChI Key: OXYXZGCPXAISTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Pentyl beta-carboline-1-propionate is a natural product found in Eurycoma longifolia with data available.

Scientific Research Applications

Antimalarial and Cytotoxic Properties

n-Pentyl β-carboline-1-propionate, a beta-carboline alkaloid, has been investigated for its potential antimalarial and cytotoxic properties. In a study by Kuo et al. (2003), various beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, were isolated from the roots of Eurycoma longifolia and screened for their cytotoxic and antimalarial activities. Significant cytotoxicity was observed against human lung cancer (A-549) and breast cancer (MCF-7) cell lines (Kuo et al., 2003). Another study by Huang et al. (2011) identified beta-carboline alkaloids with antiplasmodial activities against Plasmodium falciparum strains, suggesting their potential in antimalarial applications (Huang et al., 2011).

Antileishmanial Effects

Research by Gabriel et al. (2019) explored the antileishmanial activity of β-carboline-1-propionic acid alkaloid against Leishmania amazonensis and Leishmania infantum. The study showed significant leishmanicidal activity, highlighting the potential of this compound in treating leishmaniasis (Gabriel et al., 2019).

Antibacterial Activity

Shin et al. (2010) investigated the antibacterial activity of 1-acetyl-beta-carboline against methicillin-resistant Staphylococcus aureus (MRSA). The study found that in combination with ampicillin, 1-acetyl-beta-carboline exhibited synergistic antibacterial activity (Shin et al., 2010).

Biochemical and Pharmacological Functions

Beta-carboline alkaloids, including n-pentyl β-carboline-1-propionate, demonstrate a broad spectrum of pharmacological properties. Cao et al. (2007) highlighted their role in intercalating into DNA, inhibiting various enzymes, and interacting with receptors. These alkaloids exhibit diverse biological activities such as anticonvulsant, antitumor, and antimicrobial effects (Cao et al., 2007).

properties

Product Name

n-Pentyl beta-carboline-1-propionate

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

pentyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate

InChI

InChI=1S/C19H22N2O2/c1-2-3-6-13-23-18(22)10-9-17-19-15(11-12-20-17)14-7-4-5-8-16(14)21-19/h4-5,7-8,11-12,21H,2-3,6,9-10,13H2,1H3

InChI Key

OXYXZGCPXAISTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23

synonyms

n-pentyl beta-carboline-1-propionate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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